Cas no 2985-34-4 (2-(ethyl carboxy)butanoic acid)
2-(ethyl carboxy)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- Propanedioic acid, ethyl-, monoethyl ester
- 2-ethoxycarbonylbutanoate
- 2-(ethyl carboxy)butanoic acid
- Propanedioic acid, 2-ethyl-, 1-ethyl ester
- ethylmalonic acid monoethyl ester
- SCHEMBL663775
- AKOS022504882
- Z1251357259
- CS-0237390
- 2-Ethyl-malonic acid monoethyl ester
- CAA98534
- VNDPUMWYEFWECV-UHFFFAOYSA-N
- 2-carboethoxybutyric acid
- ethyl malonic acid monoethyl ester
- 2985-34-4
- 2-ethoxycarbonylbutanoic Acid
- 2-(ethylcarboxy)butanoicacid
- 2-(ethoxycarbonyl)butanoic acid
- EN300-183028
-
- Inchi: 1S/C7H12O4/c1-3-5(6(8)9)7(10)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)
- InChI Key: VNDPUMWYEFWECV-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C(=O)O)CC)=O
Computed Properties
- Exact Mass: 159.06573
- Monoisotopic Mass: 160.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- PSA: 66.43
2-(ethyl carboxy)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-183028-0.05g |
2-(ethyl carboxy)butanoic acid |
2985-34-4 | 95% | 0.05g |
$101.0 | 2023-09-19 | |
| Enamine | EN300-183028-0.1g |
2-(ethyl carboxy)butanoic acid |
2985-34-4 | 95% | 0.1g |
$152.0 | 2023-09-19 | |
| Enamine | EN300-183028-0.25g |
2-(ethyl carboxy)butanoic acid |
2985-34-4 | 95% | 0.25g |
$216.0 | 2023-09-19 | |
| Enamine | EN300-183028-0.5g |
2-(ethyl carboxy)butanoic acid |
2985-34-4 | 95% | 0.5g |
$407.0 | 2023-09-19 | |
| Enamine | EN300-183028-1.0g |
2-(ethyl carboxy)butanoic acid |
2985-34-4 | 95% | 1.0g |
$528.0 | 2023-07-08 | |
| Enamine | EN300-183028-2.5g |
2-(ethyl carboxy)butanoic acid |
2985-34-4 | 95% | 2.5g |
$1034.0 | 2023-09-19 | |
| Enamine | EN300-183028-5.0g |
2-(ethyl carboxy)butanoic acid |
2985-34-4 | 95% | 5.0g |
$1530.0 | 2023-07-08 | |
| Enamine | EN300-183028-10.0g |
2-(ethyl carboxy)butanoic acid |
2985-34-4 | 95% | 10.0g |
$2269.0 | 2023-07-08 | |
| Enamine | EN300-183028-1g |
2-(ethyl carboxy)butanoic acid |
2985-34-4 | 95% | 1g |
$528.0 | 2023-09-19 | |
| Enamine | EN300-183028-5g |
2-(ethyl carboxy)butanoic acid |
2985-34-4 | 95% | 5g |
$1530.0 | 2023-09-19 |
2-(ethyl carboxy)butanoic acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-(ethyl carboxy)butanoic acid
Introduction to 2-(ethyl carboxy)butanoic acid (CAS No. 2985-34-4)
2-(ethyl carboxy)butanoic acid, also known by its CAS number 2985-34-4, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique structure, which includes a butanoic acid moiety with an ethyl carboxylate group attached to the second carbon atom. The molecular formula of 2-(ethyl carboxy)butanoic acid is C7H12O4, and it has a molecular weight of approximately 160.16 g/mol.
The physical properties of 2-(ethyl carboxy)butanoic acid are noteworthy for its applications in various scientific and industrial processes. It is a colorless to pale yellow liquid with a characteristic odor. The compound is soluble in water and many organic solvents, making it highly suitable for use in solution-based reactions and formulations. Its melting point is around -30°C, and its boiling point is approximately 190°C at standard atmospheric pressure.
In terms of chemical reactivity, 2-(ethyl carboxy)butanoic acid exhibits typical carboxylic acid properties, such as the ability to form esters, amides, and salts. These properties make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. Additionally, the presence of the ethyl carboxylate group introduces additional functional versatility, allowing for a wide range of chemical transformations.
The biological activity of 2-(ethyl carboxy)butanoic acid has been the subject of several recent studies. Research has shown that this compound can exhibit anti-inflammatory and antioxidant properties, which are crucial for developing new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that derivatives of 2-(ethyl carboxy)butanoic acid demonstrated significant anti-inflammatory effects in vitro and in vivo models. These findings suggest potential applications in treating inflammatory diseases such as arthritis and colitis.
Beyond its biological activity, 2-(ethyl carboxy)butanoic acid has also been explored for its potential use in drug delivery systems. The compound's ability to form stable complexes with various active pharmaceutical ingredients (APIs) makes it an attractive candidate for enhancing the solubility and bioavailability of poorly soluble drugs. A recent study published in the International Journal of Pharmaceutics highlighted the use of 2-(ethyl carboxy)butanoic acid-based prodrugs to improve the oral absorption of hydrophobic drugs.
In the realm of environmental science, 2-(ethyl carboxy)butanoic acid has been investigated for its biodegradability and eco-friendliness. Studies have shown that this compound can be efficiently degraded by microorganisms under aerobic conditions, making it a more sustainable alternative to traditional industrial chemicals. This property is particularly important in the development of green chemistry practices and environmentally friendly products.
The synthesis of 2-(ethyl carboxy)butanoic acid can be achieved through various routes, depending on the desired scale and purity level. One common method involves the esterification of butanoic acid with ethanol followed by hydrolysis to form the target compound. Another approach involves the condensation of ethyl acetoacetate with acetic anhydride, followed by hydrolysis to yield 2-(ethyl carboxy)butanoic acid. These synthetic methods are well-documented in the literature and have been optimized for industrial-scale production.
The safety profile of 2-(ethyl carboxy)butanoic acid is another critical aspect to consider. While it is generally considered safe for handling under proper conditions, appropriate personal protective equipment (PPE) should be used to minimize exposure risks. The compound is not classified as a hazardous substance under current regulatory guidelines but should be stored and handled according to standard laboratory safety protocols.
In conclusion, 2-(ethyl carboxy)butanoic acid (CAS No. 2985-34-4) is a multifaceted organic compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and properties make it a valuable intermediate and building block for developing new materials and therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern scientific endeavors.
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